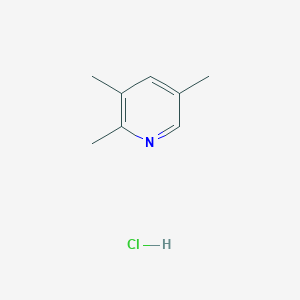
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the benzimidazolone family. Benzimidazolones are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a benzimidazole core with octyl groups attached to the nitrogen atoms, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through several methods. One common approach involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene . These reactions typically require controlled conditions, including inert atmospheres, high temperatures, and specific catalysts to achieve high yields.
Another method involves the transformation of benzimidazolium salts. This route can be achieved through ring-opening reactions and unusual C–O bond cleavage of alkoxides . Additionally, synthesis from arylureas and Curtius reactions of anthranilic acids or phthalic anhydrides are also reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These methods are optimized for high efficiency and yield, with stringent control over reaction conditions to ensure product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The octyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazolone oxides, while substitution reactions can produce various functionalized derivatives.
Aplicaciones Científicas De Investigación
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit tubulin polymerization, affecting cell division and growth . Additionally, it may act as a histamine H3-receptor antagonist, influencing various CNS functions . The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
1,3-Dioctyl-1,3-dihydro-2H-benzimidazol-2-one can be compared with other benzimidazolone derivatives:
1,3-Dihydro-2H-benzimidazol-2-one: Lacks the octyl groups, resulting in different chemical properties and reactivity.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Contains methyl and phenyl groups, leading to distinct biological activities and applications.
4,5,6-Trinitro-1,3-Dihydro-2H-benzimidazol-2-one: Exhibits higher energy characteristics and potential use as an energetic material.
The uniqueness of this compound lies in its octyl groups, which enhance its solubility, stability, and potential for various applications.
Propiedades
Número CAS |
161823-50-3 |
|---|---|
Fórmula molecular |
C23H38N2O |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
1,3-dioctylbenzimidazol-2-one |
InChI |
InChI=1S/C23H38N2O/c1-3-5-7-9-11-15-19-24-21-17-13-14-18-22(21)25(23(24)26)20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 |
Clave InChI |
YPZSSMRUWCABBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C2=CC=CC=C2N(C1=O)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Chlorophenyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine](/img/structure/B15162250.png)
![3-[(1S)-2-oxocyclohexyl]propanoic acid](/img/structure/B15162258.png)
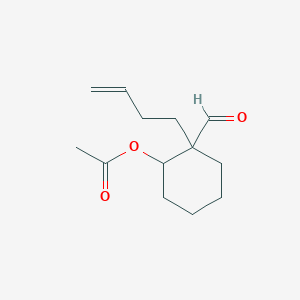
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
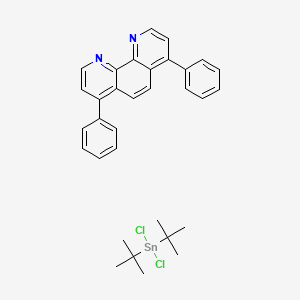
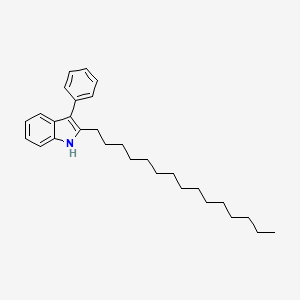
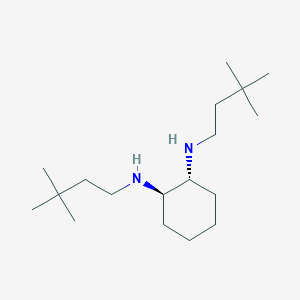
![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)
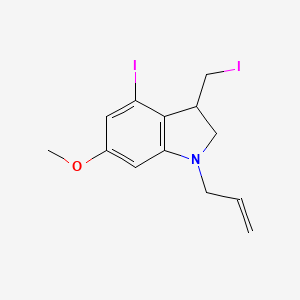
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate](/img/structure/B15162316.png)
![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
